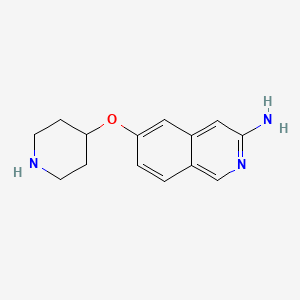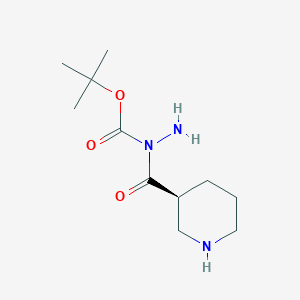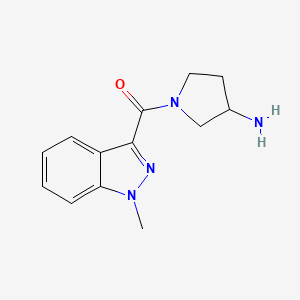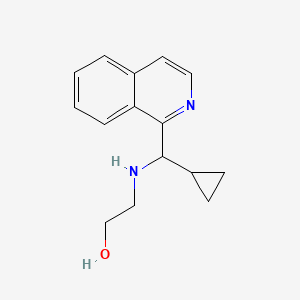
1-(Trifluoromethyl)naphthalene-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)naphthalene-8-carboxylic acid is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxylic acid group is attached to the eighth carbon of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives followed by carboxylation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The carboxylation step can be carried out using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
1-(Trifluoromethyl)naphthalene-8-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
類似化合物との比較
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a similar trifluoromethyl group but differs in the ring structure, which is cyclohexane instead of naphthalene.
1-(Trifluoromethyl)naphthalene: This compound lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Uniqueness: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H7F3O2 |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
8-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17) |
InChIキー |
RFZGWQTZWDTQDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)


![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)





